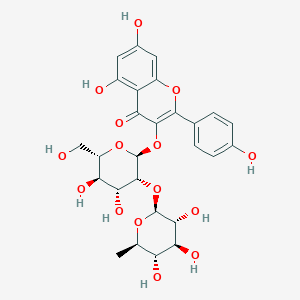

Kaempferol-3-glucorhamnoside

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H30O15 |

|---|---|

Molecular Weight |

594.5 g/mol |

IUPAC Name |

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C27H30O15/c1-9-17(32)20(35)22(37)26(38-9)42-25-21(36)18(33)15(8-28)40-27(25)41-24-19(34)16-13(31)6-12(30)7-14(16)39-23(24)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,25-33,35-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,22-,25-,26+,27+/m1/s1 |

InChI Key |

OHOBPOYHROOXEI-OVNVQJKQSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Kaempferol-3-glucorhamnoside: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-3-glucorhamnoside, a significant flavonoid glycoside, has garnered considerable attention within the scientific community for its potential therapeutic applications. As a derivative of the widely distributed flavonol, kaempferol, this compound exhibits a range of biological activities, including potent anti-inflammatory effects. This technical guide provides an in-depth overview of the natural sources, plant distribution, and experimental protocols related to this compound. Furthermore, it elucidates the key signaling pathways influenced by this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Natural Sources and Plant Distribution

This compound and its related glycosides are found in a variety of plant species across different families. The distribution of these compounds can vary significantly depending on the plant part, geographical location, and developmental stage. Notable plant sources that have been identified to contain this compound and other kaempferol glycosides include:

-

Thesium chinense Turcz: This plant, belonging to the Santalaceae family, has been identified as a source of this compound.[1] Studies have highlighted its traditional use and investigated its anti-inflammatory properties.

-

Punica granatum L. (Pomegranate): The peel and leaves of pomegranate are rich in various polyphenolic compounds, including flavonoids. While specific quantification for this compound is not extensively detailed, the presence of kaempferol and its derivatives is well-documented.[2][3]

-

Ginkgo biloba L.: The leaves of the Ginkgo biloba tree are a well-known source of flavonoid glycosides. While many studies focus on the quantification of kaempferol aglycone after hydrolysis, the presence of various kaempferol glycosides, including this compound, has been reported.[4][5]

-

Lindera neesiana (Wall. ex Nees) Kurz: The leaves and twigs of this plant from the Lauraceae family have been shown to contain a variety of kaempferol glycosides, and studies have successfully isolated and quantified these compounds.

-

Chenopodium fremontii S. Watson: This species has also been reported as a natural source of this compound.

Quantitative Data

The concentration of this compound and its related glycosides can vary significantly among different plant sources and even within different parts of the same plant. The following table summarizes the yield of various kaempferol glycosides isolated from the leaves and twigs of Lindera neesiana, as this was the most specific quantitative data available from the conducted research. It is important to note that direct quantitative comparisons between different studies are challenging due to variations in extraction and analytical methodologies.

| Plant Source | Plant Part | Compound | Yield from 2.3 kg of Dried Plant Material |

| Lindera neesiana | Leaves and Twigs | Kaempferol 3-O-β-glucopyranosyl(1→2)-[α-rhamnopyranosyl (1→6)]-β-glucopyranoside | 1627 mg |

| Kaempferol 3-O-β-glucopyranosyl(1→2)- α-rhamnopyranoside-7-O-α-rhamnopyranoside | 358 mg | ||

| Kaempferol 3-O-sophoroside | 121 mg | ||

| Kaempferol 3-O-α-rhamnopyranoside | 124 mg |

Data extracted from a study on the isolation of kaempferol glycosides from Lindera neesiana.

Experimental Protocols

Extraction of Kaempferol Glycosides

The extraction of kaempferol glycosides from plant materials is a critical first step for their isolation and analysis. Due to their polar nature, polar solvents are typically employed.

a) Maceration Protocol

This method is a simple and widely used technique for extracting flavonoids.

-

Materials:

-

Dried and powdered plant material

-

70% Ethanol

-

Shaker

-

Whatman No. 1 filter paper

-

Rotary evaporator

-

-

Procedure:

-

Weigh 20 g of the dried, powdered plant material.

-

Add 200 mL of 70% ethanol to the plant material in a sealed container.

-

Place the container on a shaker and agitate at room temperature for 48 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

-

b) Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes ultrasonic waves to enhance extraction efficiency and is a more rapid method.

-

Materials:

-

Dried and powdered plant material

-

70% Ethanol

-

Ultrasonic bath

-

Whatman No. 1 filter paper

-

Rotary evaporator

-

Freeze-dryer

-

-

Procedure:

-

Weigh 10 g of the dried, powdered plant material.

-

Add 100 mL of 70% ethanol.

-

Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times.

-

Combine the filtrates and concentrate using a rotary evaporator at a temperature below 50°C.

-

Lyophilize the concentrated extract to obtain a crude powder.

-

Isolation of Kaempferol Glycosides by Column Chromatography

Column chromatography is a fundamental technique for the purification of individual flavonoid glycosides from a crude extract.

-

Materials:

-

Crude plant extract

-

Silica gel (60-120 mesh size)

-

Glass column

-

Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol, chloroform, water in various ratios)

-

Thin Layer Chromatography (TLC) plates

-

UV lamp

-

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% n-hexane).

-

Pack the glass column with the silica gel slurry.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of solvents, gradually increasing the polarity (e.g., starting with n-hexane and gradually adding ethyl acetate and then methanol).

-

Collect fractions of the eluate.

-

Monitor the fractions using TLC. Spot the fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

-

Combine the fractions containing the compound of interest based on their TLC profiles.

-

Evaporate the solvent from the combined fractions to obtain the purified compound.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and reliable method for the quantitative analysis of flavonoids.

-

Instrumentation and Conditions:

-

HPLC System: With a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and 0.4% phosphoric acid in water is often used.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 360 nm.

-

Column Temperature: 35°C.

-

-

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of pure this compound in methanol. From the stock solution, prepare a series of standard solutions of known concentrations.

-

Preparation of Sample Solution: Dissolve a known amount of the purified compound or crude extract in the mobile phase and filter through a 0.45 µm membrane filter.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the sample solution into the HPLC system and record the peak area of the analyte.

-

Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Signaling Pathways and Biological Activity

This compound has been shown to exert its biological effects, particularly its anti-inflammatory properties, by modulating key cellular signaling pathways.

Inhibition of MAPK and NF-κB Signaling Pathways

Inflammatory responses are often mediated by the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This compound has been demonstrated to inhibit these pathways.

-

MAPK Pathway: This pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. In the context of inflammation, the phosphorylation of MAP kinases (e.g., p38, JNK, ERK) leads to the activation of downstream targets that promote the expression of pro-inflammatory cytokines.

-

NF-κB Pathway: NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

This compound has been shown to suppress the phosphorylation of both MAP kinases and NF-κB, thereby inhibiting the production of inflammatory mediators.

Caption: Inhibition of MAPK and NF-κB pathways by this compound.

Flavonoid Biosynthesis Pathway

This compound is synthesized in plants through the well-established flavonoid biosynthesis pathway. This pathway starts with the general phenylpropanoid pathway, leading to the formation of chalcones, which are the precursors for all flavonoids.

The key steps leading to the formation of kaempferol glycosides are:

-

Phenylalanine is converted to p-Coumaroyl-CoA .

-

Chalcone synthase (CHS) catalyzes the condensation of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone .

-

Chalcone isomerase (CHI) converts naringenin chalcone to naringenin .

-

Flavanone 3-hydroxylase (F3H) hydroxylates naringenin to produce dihydrokaempferol .

-

Flavonol synthase (FLS) oxidizes dihydrokaempferol to form the flavonol kaempferol .

-

Finally, glycosyltransferases catalyze the attachment of sugar moieties (glucose and rhamnose in this case) to the kaempferol backbone to form this compound.

Caption: Simplified flavonoid biosynthesis pathway leading to this compound.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory properties, making it a subject of significant interest for therapeutic development. This guide has provided a comprehensive overview of its natural sources, with a particular focus on species like Thesium chinense, Punica granatum, Ginkgo biloba, and Lindera neesiana. While specific quantitative data across a wide range of plants remains an area for further research, the detailed experimental protocols for extraction, isolation, and quantification provided herein offer a solid foundation for researchers. The elucidation of its inhibitory action on the MAPK and NF-κB signaling pathways, coupled with an understanding of its biosynthesis, provides a clear framework for future investigations into its pharmacological potential and for the development of novel anti-inflammatory agents. Further studies are warranted to explore the full therapeutic spectrum of this valuable flavonoid glycoside.

References

The Biological Activities of Kaempferol-3-glucorhamnoside: A Technical Guide for Researchers

Abstract

Kaempferol-3-glucorhamnoside, a naturally occurring flavonoid glycoside, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its anti-inflammatory, antioxidant, anticancer, neuroprotective, and antimicrobial effects. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a compilation of current research findings, quantitative data, experimental methodologies, and mechanistic insights into the therapeutic potential of this compound.

Introduction

Kaempferol, a prominent dietary flavonol found in numerous fruits and vegetables, and its glycosidic derivatives are renowned for their health-promoting benefits. This compound is one such glycoside that has demonstrated a range of biological activities, positioning it as a promising candidate for further investigation in the prevention and treatment of various diseases. This guide synthesizes the available scientific literature to provide a comprehensive technical resource on its multifaceted biological functions.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.

Mechanism of Action

Research has consistently shown that this compound exerts its anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2][3] Administration of this compound has been shown to suppress the phosphorylation of NF-κB and MAP kinases both in vitro in cultured RAW 264.7 macrophages and in vivo in animal models.[2][3] The inhibitory action on the NF-κB pathway involves the prevention of IκB phosphorylation and the subsequent reduction of p65 nuclear translocation.

Quantitative Data

Studies have demonstrated a significant dose-dependent reduction in the production of pro-inflammatory mediators. Pre-treatment with this compound has been shown to effectively suppress the expression of major inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1beta (IL-1β), and Prostaglandin E2 (PGE2).

Table 1: Anti-inflammatory Activity of Kaempferol Glycosides

| Compound | Model System | Measured Parameter | Result | Reference |

| Kaempferol-3-O-β-rutinoside | LPS-stimulated RAW264.7 cells | NO production | Inhibition with increasing concentration | |

| Kaempferol-3-O-β-rutinoside | LPS-stimulated RAW264.7 cells | TNF-α, IL-6 expression | Downregulation | |

| Kaempferol-3-o-β-D-glucuronate | LPS-stimulated RAW 264.7 cells & mice model | IL-1β, NO, PGE2, LTB4 | Significant inhibition |

Signaling Pathway Diagram

References

An In-depth Technical Guide to the Biosynthesis of Kaempferol-3-glucorhamnoside in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-3-glucorhamnoside, a significant flavonoid glycoside, is widely distributed in the plant kingdom and is recognized for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its biosynthesis, focusing on the enzymatic pathway, key enzymes, and relevant experimental methodologies. The information presented herein is intended to support research and development efforts in phytochemistry, drug discovery, and metabolic engineering.

Core Biosynthesis Pathway

The biosynthesis of this compound originates from the general flavonoid pathway, starting with the amino acid phenylalanine. The core structure, the aglycone kaempferol, is synthesized through a series of enzymatic reactions. The final step in the formation of this compound is the glycosylation of the 3-hydroxyl group of kaempferol. This process is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs).

The glycosylation of kaempferol to form this compound is a stepwise process involving the sequential addition of a glucose and a rhamnose moiety. While the exact order can vary between plant species, a common pathway involves the initial glucosylation of kaempferol at the 3-OH position to form Kaempferol-3-O-glucoside (astragalin), followed by the rhamnosylation of the glucose moiety. This results in the formation of Kaempferol-3-O-rutinoside, a common form of this compound where the rhamnose is attached to the glucose.

Two key types of enzymes are involved in this final glycosylation sequence:

-

Flavonol 3-O-glucosyltransferase (F3GT): This enzyme catalyzes the transfer of a glucose molecule from UDP-glucose to the 3-hydroxyl group of kaempferol.

-

Flavonol 3-O-glucoside rhamnosyltransferase: This enzyme subsequently transfers a rhamnose molecule from UDP-rhamnose to the glucose moiety of Kaempferol-3-O-glucoside.

A study on the biosynthesis of myricetin-3-O-glucosyl rhamnoside has identified two distinct UGTs, UGT77B2 and UGT709G2, which are responsible for the consecutive rhamnosylation and glucosylation of myricetin, respectively[1]. This provides a strong model for the stepwise biosynthesis of this compound.

The sugar donors for these reactions, UDP-glucose and UDP-rhamnose, are synthesized through their own respective pathways within the plant cell.

Biosynthesis of Sugar Donors

-

UDP-glucose Biosynthesis: UDP-glucose is a central molecule in plant metabolism and is primarily synthesized from glucose-1-phosphate and UTP by the enzyme UDP-glucose pyrophosphorylase (UGPase).

-

UDP-rhamnose Biosynthesis: UDP-rhamnose is synthesized from UDP-glucose through a series of enzymatic reactions catalyzed by UDP-rhamnose synthase.

Key Enzymes and Quantitative Data

The specific UDP-glycosyltransferases (UGTs) responsible for the biosynthesis of this compound are still being elucidated in many plant species. However, based on studies of similar flavonoid glycosides, we can infer the kinetic properties of the involved enzymes. The following table summarizes representative kinetic data for related flavonoid glycosyltransferases.

| Enzyme Type | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Source Organism | Reference |

| Flavonol 3-O-glucosyltransferase | Kaempferol | 15 | 0.09 | 0.006 | Vitis vinifera | [2] |

| Flavonol 3-O-glucosyltransferase | Quercetin | 8 | 0.1 | 0.0125 | Vitis vinifera | [2] |

| Flavonol 3-O-rhamnosyltransferase | Kaempferol-3-O-glucoside | N/A | N/A | N/A | N/A | |

| Flavonol 3-O-rhamnosyltransferase | Quercetin-3-O-glucoside | N/A | N/A | N/A | N/A |

Note: Data for the specific rhamnosyltransferase acting on Kaempferol-3-O-glucoside is not yet available and represents a key area for future research.

Experimental Protocols

Heterologous Expression and Purification of UGTs

This protocol describes the general workflow for producing and purifying plant UGTs in a heterologous host system, such as E. coli, for subsequent characterization.

Caption: Workflow for heterologous expression and purification of UGTs.

Methodology:

-

Gene Cloning: The open reading frame of the candidate UGT gene is amplified from cDNA and cloned into a suitable expression vector, often containing an affinity tag (e.g., His-tag) for purification.

-

Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The cells are cultured to an optimal density, and protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: The bacterial cells are harvested and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography.

UGT Enzyme Assay

This protocol outlines a typical in vitro assay to determine the activity of a purified UGT.

Caption: General workflow for an in vitro UGT enzyme assay.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer, the acceptor substrate (kaempferol or kaempferol-3-O-glucoside), the sugar donor (UDP-glucose or UDP-rhamnose), and the purified UGT enzyme.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: The reaction is stopped, typically by adding an organic solvent like methanol.

-

Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the glycosylated products.

HPLC Analysis of Kaempferol Glycosides

This protocol provides a general method for the separation and detection of kaempferol and its glycosides.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

Gradient Elution:

A typical gradient might be:

| Time (min) | %A | %B |

| 0 | 90 | 10 |

| 20 | 60 | 40 |

| 25 | 10 | 90 |

| 30 | 10 | 90 |

| 35 | 90 | 10 |

Detection:

-

Wavelength: 350 nm

Sample Preparation:

Plant extracts are typically prepared by methanolic extraction, followed by filtration before injection into the HPLC system. Reaction mixtures from enzyme assays can often be directly injected after termination and centrifugation.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is embedded within the broader context of flavonoid biosynthesis, which is tightly regulated by various developmental and environmental cues. The expression of the structural genes, including the UGTs, is controlled by a complex network of transcription factors.

Caption: Overview of the this compound biosynthesis pathway.

Conclusion

The biosynthesis of this compound is a multi-step process involving the core flavonoid pathway and subsequent glycosylation steps catalyzed by specific UDP-glycosyltransferases. This guide provides a foundational understanding of this pathway, including the key enzymes, quantitative data, and detailed experimental protocols. Further research is needed to fully characterize the specific UGTs involved in different plant species and to elucidate the regulatory networks that control the production of this important flavonoid glycoside. The methodologies and information presented here offer a robust starting point for researchers and professionals aiming to explore and manipulate this pathway for various applications.

References

An In-depth Technical Guide to Kaempferol-3-glucorhamnoside: Synonyms, Alternative Names, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Kaempferol-3-glucorhamnoside, a flavonoid with significant anti-inflammatory properties. This document details its various synonyms and alternative names, summarizes its biological activity with a focus on the MAPK and NF-κB signaling pathways, and provides detailed experimental protocols for its study.

Synonyms and Alternative Names

This compound is known by several names in scientific literature and chemical databases. A structured summary of these is provided below for easy reference.

| Identifier Type | Identifier | Source |

| IUPAC Name | 3-[[4,5-dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-6-methyl-oxan-2-yl)oxy]oxan-2-yl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | PubChem[1] |

| CAS Number | 40437-72-7 | PubChem[1] |

| Molecular Formula | C27H30O15 | PubChem[1] |

| Molecular Weight | 594.5 g/mol | PubChem[1] |

| Synonym | Kaempferol 3-O-glucosyl-(1->2)-rhamnoside | PubChem[2] |

| Synonym | Kaempferol 3-O-beta-D-glucopyranosyl-(1->3)-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranoside | PubChem |

| Synonym | Kaempferol 3-glucoside-7-rhamnoside | PubChem |

| Synonym | kaempferol 3-O-rhamnoside-7-O-glucoside | PubChem |

Biological Activity: Inhibition of Inflammatory Pathways

This compound, a flavonoid derived from the plant Thesium chinense Turcz, has been shown to possess potent anti-inflammatory effects. Research indicates that this compound exerts its activity by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, both in vitro and in vivo.

The anti-inflammatory properties of this compound have been demonstrated in the context of infections by Klebsiella pneumoniae, a bacterium known to cause severe pneumonia and sepsis. Administration of this compound prior to bacterial challenge has been shown to effectively suppress the expression of major inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), and to ameliorate lung edema. The inhibitory effect on inflammation is achieved through the suppression of NF-κB and MAP kinase phosphorylation.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the inhibitory effect of this compound on the NF-κB and MAPK signaling pathways.

References

The Anti-Inflammatory Action of Kaempferol-3-Glucorhamnoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol-3-glucorhamnoside, a flavonoid glycoside, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for therapeutic development. This technical guide delineates the core mechanisms underlying its anti-inflammatory action, with a focus on the modulation of key signaling pathways. Through a comprehensive review of in vitro and in vivo studies, this document provides an in-depth analysis of its molecular targets, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. Natural products have long been a source of novel anti-inflammatory agents. This compound, derived from plants such as Thesium chinense Turcz, has emerged as a potent inhibitor of inflammatory responses.[1][2][3] Its mechanism of action primarily involves the suppression of pro-inflammatory mediators through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] This guide synthesizes the current understanding of how this compound exerts its anti-inflammatory effects.

Core Anti-Inflammatory Mechanisms

The anti-inflammatory activity of this compound is attributed to its ability to interfere with critical intracellular signaling cascades that regulate the expression of inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes. This compound has been shown to effectively suppress this pathway. The proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents its degradation and consequently sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its nuclear translocation and transcriptional activity.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in translating extracellular stimuli into cellular inflammatory responses. This compound has been observed to inhibit the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli like lipopolysaccharide (LPS). By attenuating MAPK activation, the compound effectively downregulates the expression of downstream inflammatory mediators.

Attenuation of Pro-inflammatory Mediators

A direct consequence of inhibiting the NF-κB and MAPK pathways is the reduced production of a wide array of pro-inflammatory molecules. In various experimental models, this compound and its related glycosides have been shown to decrease the expression and/or secretion of:

-

Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

-

Inflammatory Enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).

-

Other Inflammatory Molecules: Prostaglandin E2 (PGE2) and Nitric Oxide (NO).

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound and related compounds on key inflammatory markers.

Table 1: In Vitro Inhibition of Pro-Inflammatory Mediators by Kaempferol Glycosides

| Compound | Cell Line | Stimulant | Mediator Inhibited | Concentration | % Inhibition / IC50 | Reference |

| Kaempferol-3-O-β-d-glucuronate | RAW 264.7 | LPS | NO | 50 µM | Significant reduction | |

| Kaempferol-3-O-β-d-glucuronate | RAW 264.7 | LPS | PGE2 | 50 µM | Significant reduction | |

| Kaempferol-3-O-β-d-glucuronate | BV2 microglia | LPS | IL-6 | 50 µM | Mild, dose-dependent | |

| Kaempferol-3-O-β-d-glucuronate | BV2 microglia | LPS | TNF-α | 50 µM | Mild, dose-dependent | |

| Kaempferol 7-O-β-D-glucoside | RAW 264.7 | LPS | NO, PGE2, TNF-α, IL-1β, IL-6 | Not specified | Suppressive effect |

Table 2: In Vivo Anti-Inflammatory Effects of this compound

| Animal Model | Inflammatory Stimulus | Treatment | Outcome | Finding | Reference |

| Balb/c Mice | Klebsiella pneumoniae | Kaempferol-3-O-glucorhamnoside | Lung Edema | Ameliorated | |

| Balb/c Mice | Klebsiella pneumoniae | Kaempferol-3-O-glucorhamnoside | Cytokine Expression (TNF-α, IL-6, IL-1β) | Suppressed | |

| Balb/c Mice | Klebsiella pneumoniae | Kaempferol-3-O-glucorhamnoside | PGE2 Expression | Suppressed |

Experimental Protocols

This section outlines the general methodologies employed in the studies investigating the anti-inflammatory effects of this compound.

In Vitro Anti-Inflammatory Assays

-

Cell Culture: Murine macrophage cell line RAW 264.7 or murine microglial cell line BV2 are commonly used. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

LPS-Induced Inflammation: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) for a further period (e.g., 18-24 hours) to induce an inflammatory response.

-

Nitric Oxide (NO) Assay: The production of NO is measured in the cell culture supernatant using the Griess reagent.

-

Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: To assess the effect on signaling pathways, cell lysates are prepared and subjected to SDS-PAGE. Proteins are then transferred to a PVDF membrane and probed with specific primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, JNK, and ERK.

-

Nuclear Translocation Assay: Nuclear and cytoplasmic fractions of cell lysates are separated. The levels of NF-κB p65 in each fraction are determined by Western blotting to assess nuclear translocation.

In Vivo Anti-Inflammatory Models

-

Animal Models: Balb/c or C57BL/6 mice are frequently used.

-

Induction of Inflammation: Inflammation can be induced by intraperitoneal injection of LPS or through bacterial infection, such as with Klebsiella pneumoniae.

-

Treatment: this compound is typically administered via oral gavage or intraperitoneal injection prior to the inflammatory challenge.

-

Assessment of Inflammation:

-

Histopathological Analysis: Tissues (e.g., lung, liver) are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to evaluate inflammatory cell infiltration and tissue damage.

-

Cytokine Levels: Blood is collected, and serum levels of pro-inflammatory cytokines are measured by ELISA.

-

Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is measured in tissue homogenates.

-

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound.

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

Caption: Modulation of the MAPK Signaling Pathway by this compound.

Extended Mechanistic Insights

While the inhibition of NF-κB and MAPK pathways forms the core of its anti-inflammatory action, emerging evidence suggests that Kaempferol and its glycosides may also modulate other inflammatory pathways.

NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of IL-1β and IL-18. While direct studies on this compound are limited, its aglycone, kaempferol, has been shown to inhibit NLRP3 inflammasome activation, suggesting a potential additional mechanism of action for its glycosides.

JAK-STAT Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is another critical signaling cascade in immunity and inflammation. Some kaempferol glycosides, such as Kaempferol 7-O-β-D-glucoside, have been found to abrogate the phosphorylation of STAT1 and STAT3 by inhibiting JAK1 and JAK2. This indicates that the broader family of kaempferol glycosides may exert anti-inflammatory effects through this pathway as well.

Conclusion

This compound exhibits robust anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways. This leads to a significant reduction in the production of key pro-inflammatory cytokines and mediators. The available data from both in vitro and in vivo studies strongly support its potential as a therapeutic agent for inflammatory diseases. Further research is warranted to elucidate the precise quantitative inhibitory concentrations (IC50) for its various molecular targets and to explore its effects on other inflammatory cascades such as the NLRP3 inflammasome and the JAK-STAT pathway in more detail. This technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation and potential clinical application of this compound.

References

Free Radical Scavenging Activity of Kaempferol-3-glucorhamnoside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-3-glucorhamnoside, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, particularly its antioxidant effects. As a derivative of the flavonol kaempferol, it belongs to a class of polyphenolic compounds renowned for their ability to combat oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases. This technical guide provides a comprehensive overview of the free radical scavenging activity of this compound, detailing its efficacy in various antioxidant assays and exploring the underlying molecular mechanisms.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various in vitro assays that measure its ability to scavenge different types of free radicals. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the antioxidant potency of a compound, with lower values indicating greater activity. The following table summarizes the reported IC50 values for this compound and related kaempferol glycosides in several common antioxidant assays.

| Antioxidant Assay | Compound | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | Kaempferol-3-O-glucorhamnoside | Exhibits significant activity | [1] |

| DPPH Radical Scavenging | Kaempferol-3-O-alpha-L-rhamnoside | 14.6 | [2] |

| DPPH Radical Scavenging | Kaempferol-3-O-glucoside | 13.41 ± 0.64 | [3] |

| DPPH Radical Scavenging | Kaempferol-3-O-rutinoside | 83.57 ± 1.28 | [4] |

| ABTS Radical Scavenging | Kaempferol derivatives | Showed higher quenching capacity than DPPH | [5] |

Note: Direct comparative IC50 values for this compound across multiple standardized assays are not extensively available in the current literature, highlighting an area for future research. The data presented for related glycosides provides valuable insight into the potential antioxidant capacity of this compound class.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key antioxidant assays used to evaluate the free radical scavenging activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The decrease in absorbance is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well microplate or test tubes, add a specific volume (e.g., 100 µL) of each sample dilution.

-

Add an equal volume (e.g., 100 µL) of the 0.1 mM DPPH solution to each well/tube.

-

A control well/tube should contain the solvent and the DPPH solution.

-

A blank well/tube should contain the solvent and methanol (without DPPH).

-

-

Incubation: Incubate the plate/tubes in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader or a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant to its colorless neutral form is monitored spectrophotometrically.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

-

Preparation of Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent.

-

Assay Procedure:

-

In a 96-well microplate, add a small volume (e.g., 10 µL) of each sample dilution.

-

Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution.

-

A control well should contain the solvent and the ABTS•+ working solution.

-

-

Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as the DPPH assay. The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Protocol:

-

Preparation of FRAP Reagent:

-

Prepare 300 mM acetate buffer (pH 3.6).

-

Prepare 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

-

Prepare 20 mM FeCl₃·6H₂O solution.

-

Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 ratio. This FRAP reagent should be prepared fresh.

-

-

Sample Preparation: Prepare dilutions of this compound in a suitable solvent.

-

Assay Procedure:

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the sample (e.g., 10 µL) to a 96-well plate.

-

Add a larger volume of the FRAP reagent (e.g., 190 µL).

-

A standard curve is typically prepared using a known antioxidant like Trolox or FeSO₄.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined from the standard curve and is often expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.

Molecular Mechanisms of Action: Signaling Pathways

The antioxidant activity of flavonoids like this compound is not solely due to direct radical scavenging. They also exert their effects by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and inflammatory mediators.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or in the presence of inducers like certain flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1), which has potent antioxidant and anti-inflammatory properties. Studies on kaempferol and its glycosides suggest their ability to activate this protective pathway.

MAPK/NF-κB Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. Oxidative stress can activate these pathways, leading to the production of pro-inflammatory cytokines and enzymes. Flavonoids, including kaempferol derivatives, have been shown to inhibit the activation of MAPKs (such as p38, JNK, and ERK) and the subsequent activation and nuclear translocation of NF-κB. By suppressing these pathways, this compound can reduce the expression of inflammatory mediators, thereby contributing to its overall protective effects against oxidative stress-related damage.

Conclusion and Future Directions

This compound demonstrates significant promise as a natural antioxidant agent. Its ability to directly scavenge free radicals, as evidenced by in vitro assays, and to modulate key cellular signaling pathways like Nrf2/HO-1 and MAPK/NF-κB, underscores its multifaceted protective potential. However, to fully realize its therapeutic applications, further research is warranted. A more comprehensive and standardized evaluation of its antioxidant capacity across a wider range of assays is needed to establish a complete activity profile. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular interactions of this compound with the components of the Nrf2 and NF-κB signaling cascades. Such investigations will be instrumental in advancing the development of this compound for the prevention and treatment of oxidative stress-related diseases.

References

- 1. Kaempferol-3-O-glucorhamnoside | NF-κB | p38 MAPK | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Metabolism of Kaempferol Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol, a ubiquitous dietary flavonoid, and its glycosidic derivatives have garnered significant attention for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anti-cancer properties. However, their efficacy in vivo is intrinsically linked to their metabolic fate. This technical guide provides an in-depth overview of the in vivo metabolism of kaempferol glycosides, focusing on their absorption, distribution, biotransformation, and excretion. We summarize key quantitative pharmacokinetic data from preclinical and clinical studies, detail relevant experimental protocols, and visualize the complex metabolic pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development, facilitating a deeper understanding of kaempferol's journey through the body and informing the design of future studies.

Introduction

Kaempferol is predominantly found in nature as various glycosides, where one or more hydroxyl groups are conjugated to sugar moieties. These glycosidic forms significantly influence the bioavailability and subsequent metabolic pathways of the parent aglycone. Upon oral ingestion, kaempferol glycosides undergo extensive metabolism, primarily orchestrated by intestinal enzymes, gut microbiota, and hepatic enzymes. This biotransformation is a critical determinant of the circulating forms of kaempferol and their ultimate biological activity. Understanding these processes is paramount for the rational development of kaempferol-based therapeutics.

Pharmacokinetics of Kaempferol and its Glycosides

The oral bioavailability of kaempferol is generally low, largely due to extensive first-pass metabolism in the gut and liver.[1][2] The pharmacokinetic profile is characterized by rapid metabolism into glucuronide and sulfate conjugates.[1]

Data from Preclinical Studies (Rats)

Pharmacokinetic studies in rats have been instrumental in elucidating the metabolic fate of kaempferol. Following oral administration, kaempferol is quickly absorbed and metabolized, with plasma concentrations of the parent compound being significantly lower than its conjugated metabolites.[3]

| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (hr*µg/mL) | Bioavailability (F%) | Reference |

| Kaempferol | Intravenous | 10 | - | - | 7.0 ± 0.5 (portal plasma) | - | [4] |

| Kaempferol | Intravenous | 25 | - | - | - | - | |

| Kaempferol | Oral | 100 | - | ~1-2 | 0.76 ± 0.1 (systemic plasma) | ~2 | |

| Kaempferol | Oral | 250 | - | ~1-2 | - | ~2 | |

| Kaempferol Glucuronides | Oral | 100 | - | - | 2.81 ± 0.69 (systemic plasma) | - |

Table 1: Pharmacokinetic Parameters of Kaempferol in Rats

Data from Human Studies

Studies in humans have confirmed the extensive metabolism of kaempferol. After consumption of kaempferol-rich foods, the predominant forms detected in plasma and urine are glucuronide conjugates.

| Study Population | Source of Kaempferol | Dose (mg) | Mean Cmax (µM) | Mean Tmax (h) | Urinary Excretion (% of dose in 24h) | Major Metabolite Detected | Reference |

| 4 males, 4 females | Endive | 9 | 0.1 | 5.8 | 1.9 | Kaempferol-3-glucuronide |

Table 2: Pharmacokinetic Parameters of Kaempferol in Humans

Metabolic Pathways

The metabolism of kaempferol glycosides is a multi-step process involving deglycosylation, conjugation (glucuronidation and sulfation), and microbial degradation.

Phase I and Phase II Metabolism

Upon absorption, kaempferol undergoes extensive phase II metabolism in the small intestine and liver. The primary conjugation reactions are glucuronidation and sulfation. Kaempferol-3-glucuronide (K-3-G) and kaempferol-7-glucuronide (K-7-G) are major metabolites found in plasma. While oxidative metabolism by cytochrome P450 enzymes (Phase I) can occur, conjugation is the predominant pathway. Efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) also play a significant role in the disposition of kaempferol and its conjugates.

Metabolic pathway of kaempferol glycosides in vivo.

Role of Gut Microbiota

The gut microbiota plays a crucial role in the initial biotransformation of kaempferol glycosides. Bacterial enzymes, such as β-glucosidases, hydrolyze the glycosidic bonds, releasing the aglycone, kaempferol, which can then be absorbed or further metabolized by the microbiota. This deglycosylation is a prerequisite for absorption. The gut microbiota can further degrade the kaempferol aglycone into smaller phenolic acids, such as 3-(4-hydroxyphenyl)propionic acid and 4-hydroxyphenylacetic acid (4-HPAA).

Microbial metabolism of kaempferol glycosides in the colon.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for assessing the pharmacokinetics of kaempferol in a rat model.

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Administration:

-

Intravenous (IV): Kaempferol is dissolved in a suitable vehicle (e.g., a mixture of PEG400, ethanol, and saline) and administered as a bolus injection into the tail vein.

-

Oral (PO): Kaempferol is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected from the jugular or caudal vein at predetermined time points (e.g., 0, 3, 7, 15, 30, 60, 90, 120, 180, 240, 360, 540, and 720 minutes) into heparinized tubes.

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 8,000 rpm for 5 minutes) to separate the plasma, which is then stored at -80°C until analysis.

-

Sample Analysis: Plasma concentrations of kaempferol and its metabolites are quantified using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance, and bioavailability.

Workflow for an in vivo pharmacokinetic study.

In Vitro Fecal Fermentation

This protocol is used to study the metabolism of kaempferol glycosides by human gut microbiota.

-

Fecal Sample Collection: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.

-

Fecal Slurry Preparation: A 10% (w/v) fecal slurry is prepared by homogenizing the fecal samples in an anaerobic medium.

-

Incubation: The kaempferol glycoside of interest is added to the fecal slurry and incubated under anaerobic conditions at 37°C.

-

Sample Collection: Aliquots of the fermentation broth are collected at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Analysis: The samples are analyzed by HPLC or LC-MS/MS to identify and quantify the parent compound and its metabolites.

Conclusion

The in vivo metabolism of kaempferol glycosides is a complex process involving extensive biotransformation by host enzymes and the gut microbiota. The resulting metabolites, primarily glucuronide and sulfate conjugates, are the predominant forms circulating in the body. A thorough understanding of these metabolic pathways and the factors that influence them is crucial for the development of kaempferol-based therapeutic agents with improved bioavailability and efficacy. This guide provides a foundational understanding and practical methodologies to aid researchers in this endeavor.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. In Vivo Exposure of Kaempferol is Driven by Phase II Metabolic Enzymes and Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Degradation and Stability of Kaempferol-3-glucorhamnoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-3-glucorhamnoside is a naturally occurring flavonoid glycoside found in a variety of plants.[1] Flavonoids and their glycosides are of significant interest in the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3][4] The stability of these compounds is a critical factor that influences their efficacy, shelf-life, and formulation development. Understanding the degradation pathways and the factors that affect the stability of this compound is paramount for its successful application in therapeutic products.

This technical guide provides a comprehensive overview of the current understanding of the degradation products and stability of this compound. It is important to note that while extensive research exists for the aglycone kaempferol and other related flavonoid glycosides, specific quantitative stability and degradation data for this compound are limited. Therefore, this guide synthesizes available information on closely related compounds and general principles of flavonoid stability to provide a robust framework for researchers.

Stability Profile of Kaempferol Glycosides

The stability of flavonoid glycosides like this compound is influenced by several environmental factors, including pH, temperature, and light. Glycosylation, particularly at the C3 position, is known to generally enhance the stability of the flavonoid aglycone.[5]

Table 1: Summary of Factors Affecting the Stability of Kaempferol and its Glycosides

| Parameter | Condition | Effect on Stability | Potential Degradation Products | Reference |

| pH | Acidic (e.g., HCl) | Hydrolysis of the glycosidic bond | Kaempferol, glucose, rhamnose | |

| Neutral | Generally stable, but degradation can occur with prolonged heating | Kaempferol, glucose, rhamnose | ||

| Basic (e.g., NaOH) | Hydrolysis of the glycosidic bond and potential degradation of the aglycone | Kaempferol, glucose, rhamnose, and further oxidation products of kaempferol | ||

| Temperature | Elevated temperatures | Accelerates degradation, including hydrolysis and oxidation | Kaempferol, glucose, rhamnose, and various oxidation products | |

| Light (UV/Visible) | Exposure to light | Can induce photodegradation. Glycosylation at C3 offers some protection. | Oxidized kaempferol derivatives | |

| Oxidation | Presence of oxidizing agents (e.g., H₂O₂) | Oxidation of the flavonoid ring structure | Various oxidized derivatives of kaempferol, including benzofuranone derivatives |

Potential Degradation Products

The primary degradation pathway for this compound is the hydrolysis of its glycosidic linkages, yielding the aglycone kaempferol, and the sugars glucose and rhamnose. The liberated kaempferol aglycone can then undergo further degradation, particularly oxidation.

Table 2: Potential Degradation Products of this compound

| Degradation Product | Formation Pathway | Analytical Identification |

| Kaempferol | Hydrolysis of the 3-O-glycosidic bond | HPLC, LC-MS |

| Glucose | Hydrolysis of the glycosidic bond | GC-MS (after derivatization), specific enzymatic assays |

| Rhamnose | Hydrolysis of the glycosidic bond | GC-MS (after derivatization), specific enzymatic assays |

| 2-(4-hydroxybenzoyl)-2,4,6-trihydroxy-3(2H)-benzofuranone (Kae-BZF) | Oxidation of kaempferol | LC-MS/MS |

| Other Oxidized Derivatives | Further oxidation of the kaempferol backbone | LC-MS, NMR |

Recent studies on the oxidation of kaempferol have identified 2-(4-hydroxybenzoyl)-2,4,6-trihydroxy-3(2H)-benzofuranone (Kae-BZF) as a significant degradation product. Interestingly, this and other oxidative metabolites may exhibit amplified biological activity compared to the parent compound.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following protocols are generalized for flavonoid glycosides and can be adapted for this compound.

General Procedure

A stock solution of this compound of known concentration (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or a methanol/water mixture. This stock solution is then subjected to the stress conditions outlined below. Samples are withdrawn at various time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.

Acidic Hydrolysis

-

Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at a controlled temperature (e.g., 70°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).

-

Before analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.

Basic Hydrolysis

-

Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.

-

Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.

-

Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid prior to analysis.

Oxidative Degradation

-

Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3-30%).

-

Keep the solution at room temperature, protected from light, for a defined period.

-

Analyze the samples at appropriate time intervals.

Photostability

-

Expose the stock solution in a photostability chamber to a controlled light source (e.g., ICH-compliant UV and visible light).

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

Analyze both the exposed and control samples at various time points.

Thermal Degradation

-

Place the solid compound or a solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).

-

Withdraw samples at different time intervals for analysis.

Analytical Methodologies

A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the analysis of this compound and its degradation products.

Table 3: Typical HPLC Parameters for Kaempferol Glycoside Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile or Methanol |

| Gradient | A linear gradient from a low to high percentage of organic solvent (e.g., 10-50% B over 30 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV detector at 265 nm and 350 nm |

| Reference |

Visualizations

Experimental Workflow

References

- 1. Kaempferol-3-O-glucorhamnoside | C27H30O15 | CID 13915496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kaempferol-3-O-glucorhamnoside | NF-κB | p38 MAPK | TargetMol [targetmol.com]

- 3. ijsit.com [ijsit.com]

- 4. Kaempferol-3-O-glucorhamnoside inhibits inflammatory responses via MAPK and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

Enzymatic synthesis of kaempferol glycosides

An In-depth Technical Guide to the Enzymatic Synthesis of Kaempferol Glycosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol, a natural flavonol found in a variety of plants, is recognized for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] However, its therapeutic application is often limited by poor water solubility and low bioavailability. Glycosylation, the attachment of sugar moieties to the kaempferol backbone, is a critical modification that can enhance its solubility, stability, and biological activity.[3][4] While chemical glycosylation methods exist, they often suffer from harsh reaction conditions and a lack of regioselectivity.

Enzymatic synthesis offers a powerful alternative, providing high stereo- and regioselectivity under mild, environmentally friendly conditions.[5] This technical guide provides an in-depth overview of the core enzymatic strategies for synthesizing kaempferol glycosides, detailed experimental protocols, and a summary of the biological pathways modulated by these compounds, designed for professionals in research and drug development.

Core Enzymatic Synthesis Strategies

The enzymatic synthesis of kaempferol glycosides is primarily achieved through two main approaches: the use of glycosyltransferases for direct glycosylation and the application of glycoside hydrolases for deglycosylation of natural precursors or, in some cases, reverse hydrolysis.

UDP-Glycosyltransferases (UGTs)

UDP-glycosyltransferases are a large family of enzymes that catalyze the transfer of a sugar moiety from an activated UDP-sugar donor to an acceptor molecule, such as kaempferol. This method is highly specific, allowing for precise control over the position of glycosylation. The reaction typically proceeds with the transfer of glucose or galactose to the 3-hydroxyl group of the flavonol.

Mechanism: Kaempferol + UDP-Sugar --(UGT)--> Kaempferol Glycoside + UDP

The kinetic properties of UGTs from Camellia sinensis (tea plant) highlight their efficiency in kaempferol glycosylation.

| Enzyme | Substrate | Sugar Donor | Km (μM) | Vmax (nKat·mg-1) | Reference |

| CsUGT78A14 | Kaempferol | UDP-Glc | 30.9 | 0.074 | |

| CsUGT78A15 | Kaempferol | UDP-Glc | 54.6 | 0.265 |

Cyclodextrin Glucanotransferases (CGTases)

Cyclodextrin glucanotransferases are primarily used for transglycosylation reactions. These enzymes can transfer sugar residues from a donor substrate, such as maltose or cyclodextrin, to kaempferol or its existing glycosides. This method is particularly valuable for improving the physicochemical properties of kaempferol glycosides, most notably their water solubility. A significant advantage is the ability to attach multiple sugar units, forming oligosaccharide chains.

A study involving the enzymatic modification of astragalin (kaempferol-3-O-β-D-glucopyranoside) demonstrated the power of this technique.

| Parameter | Value | Reference |

| Enzyme | Cyclodextrin Glucanotransferase (CGTase) | |

| Acceptor | Astragalin (Kaempferol-3-O-glucoside) | |

| Donor | Maltose | |

| Product | Kaempferol-3-O-β-D-glucopyranosyl-(1→4)-O-α-D-glucopyranoside | |

| Solubility Increase | 65-fold compared to astragalin | |

| Conversion Yield | 84.6% (in a similar system with baicalin) |

Glycoside Hydrolases (Deglycosylation/Hydrolysis)

While seemingly counterintuitive for synthesis, glycoside hydrolases are instrumental in producing the kaempferol aglycone from abundant natural glycosides. Many plants store kaempferol in complex glycosylated forms. Enzymes like β-glucosidase and α-L-rhamnosidase can selectively cleave specific sugar moieties, providing a high-purity source of kaempferol for subsequent modification or direct use.

The enzymatic hydrolysis of various kaempferol glycosides has been optimized to achieve high conversion rates.

| Substrate | Enzyme(s) | Optimal pH | Optimal Temp. (°C) | Time (min) | Result | Reference |

| Kaempferol-3-O-rutinoside | α-L-rhamnosidase | 6.0 | 65 | 60 | Complete hydrolysis to kaempferol | |

| Kaempferol-7-O-glucoside | β-glucosidase | 5.0 | 55 | 120 | Complete hydrolysis to kaempferol | |

| Natural Glycosides from Green Tea Seed | β-galactosidase + Hesperidinase | - | - | - | >95% pure kaempferol |

Experimental Protocols

Protocol 1: UGT-Catalyzed Glycosylation of Kaempferol

This protocol is based on the characterization of UGTs from Camellia sinensis.

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 100 mM TRIS-HCl, pH 7.5).

-

In a 1.5 mL microcentrifuge tube, combine the following:

-

100 µL of reaction buffer.

-

Kaempferol (acceptor substrate) to a final concentration of 50-200 µM (dissolved in DMSO, ensure final DMSO concentration is <1%).

-

Purified UGT enzyme (e.g., CsUGT78A14 or CsUGT78A15) to a final concentration of 1-5 µg.

-

-

-

Reaction Initiation and Incubation:

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding UDP-glucose (sugar donor) to a final concentration of 1-5 mM.

-

Incubate the reaction at 30°C for 10-60 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of methanol or 800 µL of methanol for a 200 µL reaction.

-

-

Product Analysis:

-

Centrifuge the mixture at >12,000 x g for 10 minutes to pellet the precipitated protein.

-

Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector to identify and quantify the kaempferol glycoside product.

-

Protocol 2: CGTase-Catalyzed Transglycosylation of Astragalin

This protocol is adapted from the synthesis of a novel kaempferol glycoside.

-

Reaction Mixture Preparation:

-

Prepare a buffer solution (e.g., 50 mM sodium acetate buffer, pH 6.0).

-

In a reaction vessel, dissolve astragalin (acceptor) and maltose (donor) in the buffer. Typical concentrations are 10-50 mM for astragalin and a 5-10 fold molar excess for maltose.

-

Add CGTase enzyme to a final concentration of 0.1-1% (v/v).

-

-

Reaction Incubation:

-

Incubate the mixture in a temperature-controlled water bath or shaker, typically at 40-60°C.

-

Allow the reaction to proceed for 12-48 hours. Monitor the progress periodically by taking small aliquots for TLC or HPLC analysis.

-

-

Reaction Termination:

-

Terminate the reaction by boiling the mixture for 10 minutes to denature the enzyme.

-

-

Purification and Analysis:

-

Filter the reaction mixture to remove any precipitates.

-

The product can be purified from the reaction mixture using preparative HPLC with a C18 column.

-

Analyze the purified product using NMR and MS to confirm its structure.

-

Protocol 3: Enzymatic Hydrolysis of Kaempferol-3-O-rutinoside

This protocol is based on the method for producing kaempferol from its rutinoside glycoside.

-

Reaction Mixture Preparation:

-

Prepare a disodium hydrogen phosphate-citrate buffer (100 mM, pH 6.0).

-

In a 200 µL reaction volume, combine:

-

Buffer solution.

-

Kaempferol-3-O-rutinoside (substrate) to a final concentration of 2 mM.

-

Distilled water to volume.

-

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding α-L-rhamnosidase to a final concentration of 0.05 U/mL.

-

Incubate the mixture in a heated water bath at 65°C for 60 minutes.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding 800 µL of methanol.

-

Analyze the mixture by HPLC to confirm the complete conversion of the glycoside to the kaempferol aglycone.

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow

Caption: General workflow for enzymatic glycosylation of kaempferol.

Biological Signaling Pathways

Kaempferol glycosides have demonstrated significant potential in modulating inflammatory and oxidative stress pathways, making them attractive for drug development.

Anti-Neuroinflammatory Signaling

Kaempferol glycosides can exert anti-neuroinflammatory effects by inhibiting the activation of key transcription factors like NF-κB and STAT3, which are implicated in ischemic brain injury.

Caption: Kaempferol glycosides inhibit NF-κB and STAT3 activation.

Antioxidant Signaling Pathway

Kaempferol and its glycosides can protect cells from oxidative stress by upregulating the Nrf2/HO-1 signaling pathway, which controls the expression of antioxidant enzymes.

Caption: Kaempferol glycosides activate the Nrf2/HO-1 pathway.

Conclusion

The enzymatic synthesis of kaempferol glycosides represents a highly efficient, specific, and scalable approach for producing novel bioactive compounds. By leveraging enzymes such as UGTs and CGTases, researchers can overcome the inherent limitations of the parent kaempferol molecule, significantly enhancing its therapeutic potential. The detailed protocols and pathway analyses provided in this guide serve as a foundational resource for scientists and drug developers aiming to explore the vast chemical and biological landscape of kaempferol derivatives. Further investigation into novel enzyme discovery and reaction optimization will continue to drive innovation in this promising field.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Characterization of a Glucosyltransferase Enzyme Involved in the Formation of Kaempferol and Quercetin Sophorosides in Crocus sativus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]

Kaempferol-3-glucorhamnoside: A Technical Guide for Researchers

An In-depth Examination of the Physicochemical Properties, Bioactivity, and Experimental Protocols for a Promising Natural Flavonoid

Introduction

Kaempferol-3-glucorhamnoside is a flavonoid glycoside found in a variety of plant sources.[1] As a derivative of the widely studied flavonol kaempferol, this compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realms of inflammation and oxidative stress. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, known biological activities, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and professionals in drug development who are exploring the potential of this and other related natural products.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings. The compound's molecular structure consists of a kaempferol aglycone linked to glucose and rhamnose sugar moieties.

| Property | Value | Source |

| CAS Number | 40437-72-7 | [1][2] |

| Molecular Formula | C27H30O15 | [2] |

| Molecular Weight | 594.52 g/mol | |

| Appearance | Solid | |

| Melting Point | 182-185 °C | |

| Solubility | Soluble in methanol, ethanol, DMSO and other organic solvents. |

Biological Activity and Mechanism of Action

This compound has demonstrated notable anti-inflammatory and antioxidant activities. The primary mechanism of action for its anti-inflammatory effects involves the modulation of key signaling pathways that regulate the cellular response to inflammatory stimuli.

Anti-Inflammatory Activity

Research has shown that this compound can inhibit inflammatory responses both in vitro and in vivo. This activity is primarily attributed to its ability to suppress the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are crucial in the production of pro-inflammatory mediators. By inhibiting these signaling cascades, this compound effectively reduces the expression and release of inflammatory cytokines.

Antioxidant Activity

In addition to its anti-inflammatory properties, this compound exhibits significant antioxidant activity by scavenging stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals. This free radical scavenging ability helps to mitigate oxidative stress, a condition implicated in the pathogenesis of numerous chronic diseases.

Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the downregulation of the MAPK and NF-κB signaling pathways. The following diagram illustrates the proposed mechanism of action.

Experimental Protocols

The following are representative protocols for evaluating the bioactivity of this compound. These are generalized methods and should be optimized for specific experimental conditions.

In Vitro Anti-Inflammatory Assay using RAW 264.7 Macrophages

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Viability Assay: Prior to the anti-inflammatory assay, determine the non-toxic concentration range of this compound on RAW 264.7 cells using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Treatment: Seed RAW 264.7 cells in 24-well plates. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the cell culture medium and incubate for 24 hours.

-

Cytokine Analysis: Collect the cell culture supernatant and measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of this compound.

Western Blot Analysis of MAPK and NF-κB Signaling Pathways

Objective: To investigate the effect of this compound on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.

Methodology:

-

Cell Lysis: Following treatment with this compound and/or LPS as described above, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.

-

SDS-PAGE and Electrotransfer: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of p38, JNK, ERK, and IκBα overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.

DPPH Free Radical Scavenging Assay